molecular formula C12H17NO B13288549 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13288549
M. Wt: 191.27 g/mol
InChI Key: GMKNRKNQXZKRPR-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole ( 1694761-26-6) is a high-purity chemical building block offered for research applications . This dihydroindole derivative, with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol, features a methoxymethyl substituent and two methyl groups at the 3-position of its indoline core structure . As a substituted 2,3-dihydro-1H-indole, it belongs to a class of compounds recognized as valuable synthetic intermediates in medicinal and organic chemistry . Researchers utilize these scaffolds in the exploration and synthesis of more complex nitrogen-containing heterocycles. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-(methoxymethyl)-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-11-5-4-9(7-14-3)6-10(11)12/h4-6,13H,7-8H2,1-3H3

InChI Key

GMKNRKNQXZKRPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific conditions for this compound would involve using a suitable methoxymethyl-substituted phenylhydrazine and a dimethyl-substituted ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This would include selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole would depend on its specific interactions with biological targets. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The methoxymethyl and methyl groups may affect the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxy-3-methyl-1H-indole Derivatives

Example : 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde (CAS: N/A)

  • Structural Differences : Lacks the 2,3-dihydro saturation and methoxymethyl group; instead, it features a carbaldehyde (-CHO) at position 2.
  • Key Implications: The aldehyde group increases reactivity (e.g., susceptibility to nucleophilic attack) compared to the methoxymethyl ether, which is more stable under acidic/basic conditions.

5-Bromo-3,3-dimethylindoline (CAS: N/A)

  • Structural Differences : Substitutes the methoxymethyl group with a bromine atom at position 3.
  • Bromine’s larger atomic radius increases steric hindrance compared to methoxymethyl, possibly reducing binding pocket accessibility .

1-[(Diethylamino)methyl]-1H-indole-2,3-dione Derivatives

Example: 1-[(Diethylamino)methyl]-5-chloro-2,3-dioxoindoline (CAS: N/A)

  • Structural Differences: Features a ketone moiety (2,3-dione) and diethylaminomethyl group instead of methoxymethyl and dimethyl groups.
  • Key Implications: The dione group introduces strong electron-withdrawing effects, polarizing the indole ring and reducing basicity. The diethylamino group enhances solubility in polar solvents, whereas the target compound’s methoxymethyl may confer better membrane permeability .

5-Methoxytryptamine Derivatives

Example: 3-(2-Aminoethyl)-5-methoxyindole (5-Methoxytryptamine)

  • Structural Differences: Contains an aminoethyl side chain at position 3, typical of neurotransmitter analogs.
  • Key Implications: The aminoethyl group enables interactions with serotonin receptors, whereas the target compound’s dimethyl and methoxymethyl groups prioritize lipophilicity over receptor binding.

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 5-(Methoxymethyl), 3,3-dimethyl Methoxymethyl, dimethyl ~219.3 (estimated) Moderate polarity, steric bulk
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde 5-Methoxy, 3-methyl, 2-carbaldehyde Aldehyde ~203.2 High reactivity, aromatic
5-Bromo-3,3-dimethylindoline 5-Bromo, 3,3-dimethyl Bromine ~240.1 Electron-withdrawing, steric hindrance
1-[(Diethylamino)methyl]-2,3-dione Diethylaminomethyl, 2,3-dione Ketone, tertiary amine ~278.4 Polar, enzyme inhibitory potential
5-Methoxytryptamine 5-Methoxy, 3-aminoethyl Aminoethyl ~190.2 Serotonergic activity, high solubility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s methoxymethyl and dimethyl groups can be introduced via alkylation or Mannich reactions, as seen in analogous indole syntheses (e.g., 58% yield for N,N-dimethyl-1-(5-methoxyindol-3-yl)indole-3-acetamide) .
  • Biological Relevance: Compared to halogenated derivatives (e.g., 5-bromo), the methoxymethyl group may reduce toxicity while maintaining metabolic stability.
  • Solubility vs. Permeability : The target compound’s balance of ether and alkyl groups may optimize logP values for blood-brain barrier penetration, contrasting with highly polar dione derivatives .

Biological Activity

5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1694761-26-6) is an indole derivative that has garnered attention in recent years for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}NO, with a molecular weight of approximately 191.27 g/mol. Its structural characteristics include a methoxymethyl group that may influence its biological interactions and solubility.

PropertyValue
Molecular FormulaC12_{12}H17_{17}NO
Molecular Weight191.27 g/mol
CAS Number1694761-26-6

Antiproliferative Effects

Recent studies have indicated that indole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects in vitro. A notable study reported IC50_{50} values for related compounds against HeLa and L5178Y cell lines, suggesting potential applications in cancer therapy .

The biological activity of indole derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, some indoles have been shown to interact with the mitogen-activated protein kinase (MAPK) pathway, leading to increased apoptosis in cancer cells . The specific mechanism by which this compound exerts its effects remains to be fully elucidated.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Preliminary investigations into the antimicrobial efficacy of this compound have suggested activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of related compounds have been documented, indicating a potential for development as an antimicrobial agent .

Study on Antiproliferative Activity

In a controlled study examining the antiproliferative effects of various indole derivatives, researchers found that compounds with structural similarities to this compound exhibited promising results against cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound A (similar structure)HeLa12.5
Compound BL5178Y8.0
5-(Methoxymethyl)-... TBDTBD

This data suggests that further investigation into this compound's specific effects on various cancer types is warranted.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of indole derivatives reported the following MIC values:

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli64
5-(Methoxymethyl)-... TBDTBD

These findings indicate that there is potential for developing this compound as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Methoxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indole?

The compound can be synthesized via iodine-catalyzed electrophilic substitution of indoles. Key steps include optimizing reaction conditions (e.g., solvent, catalyst, temperature). For example, using 10 mol% iodine in acetonitrile at 40°C achieves 98% yield for related indole derivatives, as demonstrated in catalytic alkylation studies . Purification typically involves column chromatography with eluents like 70:30 ethyl acetate/hexane, followed by NMR and HRMS validation .

Q. How is structural purity confirmed for 5-(Methoxymethyl)-substituted indoles?

Structural validation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, identifying methoxymethyl (-OCH2-) and dimethyl groups.
  • HRMS : Confirms molecular formula accuracy (e.g., C12H17NO for 5-methoxy-3-isopropyl derivatives) .
  • TLC : Monitors reaction progress using appropriate Rf values .

Advanced Research Questions

Q. How can catalytic systems be optimized for electrophilic substitution in indole derivatives?

Catalytic efficiency depends on reagent selection and temperature. For instance, iodine outperforms FeCl3 or AlCl3 in indole alkylation (98% vs. 67% yield at 40°C) due to its mild Lewis acidity and compatibility with acetonitrile . Systematic screening via Design of Experiments (DoE) is recommended to balance reaction time and yield.

CatalystTemp (°C)Time (h)Yield (%)
I2 (10 mol%)40598
FeCl3401267
AlCl3RT2410

Q. What methodologies resolve contradictions in catalytic data for indole functionalization?

Discrepancies in yield (e.g., iodine vs. FeCl3 at 40°C) arise from differences in catalyst activation energy and solvent interactions. Kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) can identify rate-limiting steps. For example, iodine’s lower activation barrier facilitates faster C–H bond activation in indoles compared to FeCl3 .

Q. How does X-ray crystallography clarify the stereoelectronic effects of 5-(Methoxymethyl) substituents?

Crystal structure analysis of bis-indolylalkanes reveals non-covalent interactions (e.g., C–H···π, van der Waals) that stabilize molecular conformations. For example, the methoxymethyl group in 5-methoxy-3-[(5-methoxyindol-3-yl)(phenyl)methyl]-1H-indole adopts a gauche conformation to minimize steric hindrance, as shown in studies of similar derivatives .

Q. What strategies improve the solubility of 5-(Methoxymethyl)-indoles for biological assays?

Introducing polar groups (e.g., hydroxypropyl, diethylamino) enhances aqueous solubility without compromising activity. For instance, 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl)-5-methoxyindole derivatives show improved solubility in PBS buffer (pH 7.4) compared to non-polar analogs .

Methodological Recommendations

Best practices for synthesizing air-sensitive indole intermediates

  • Use anhydrous solvents (e.g., MeCN, DMF) and inert atmospheres (N2/Ar) to prevent oxidation.
  • Monitor reactions via in situ FTIR or Raman spectroscopy to detect unstable intermediates .

Q. Validating bioactivity: How to assess enzyme inhibition by 5-(Methoxymethyl)-indoles?

  • Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based substrates.
  • Molecular docking : Compare binding poses of methoxymethyl-substituted vs. unsubstituted indoles to identify key interactions .

Addressing low yields in large-scale indole alkylation

  • Switch from batch to flow chemistry for better heat/mass transfer.
  • Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective purification .

Data Analysis and Interpretation

Q. Interpreting conflicting NMR data in dihydroindole derivatives

  • Dynamic effects : Chair-flipping in 2,3-dihydro-1H-indole rings can cause signal splitting. Variable-temperature NMR (e.g., 90–300 K) resolves conformational exchange .
  • NOESY : Confirms spatial proximity of methoxymethyl and dimethyl groups .

Q. Quantifying substituent effects on indole ring electronics

  • Hammett constants : Correlate σ values of substituents (e.g., -OCH3, -CH2OCH3) with reaction rates in electrophilic substitutions.
  • Cyclic voltammetry : Measures oxidation potentials to assess electron-donating/withdrawing effects .

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